molecular formula C10H20N2O2S B6598655 tert-butyl 6-amino-1,4-thiazepane-4-carboxylate CAS No. 1784394-67-7

tert-butyl 6-amino-1,4-thiazepane-4-carboxylate

Cat. No.: B6598655
CAS No.: 1784394-67-7
M. Wt: 232.35 g/mol
InChI Key: VYVXQVCOGCKMAG-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate (CID: 84076243) is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring with an amino group at position 6 and a tert-butoxycarbonyl (Boc) protecting group at position 4. Its molecular formula is C₁₀H₂₀N₂O₂S, and its structure includes a sulfur atom in the thiazepane ring, distinguishing it from oxygen-containing analogs like oxazepanes . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, leveraging its amino and Boc-protected functional groups for further derivatization.

Properties

IUPAC Name

tert-butyl 6-amino-1,4-thiazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c1-10(2,3)14-9(13)12-4-5-15-7-8(11)6-12/h8H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVXQVCOGCKMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784394-67-7
Record name tert-butyl 6-amino-1,4-thiazepane-4-carboxylate
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Preparation Methods

Cyclization of Mercaptoamine Intermediates

Comparative Analysis of Methodologies

The table below evaluates potential methods based on feasibility, yield, and scalability:

Method Starting Materials Conditions Advantages Challenges
Mercaptoamine CyclizationMercaptoamine, Boc anhydrideAcidic, 0–100°CHigh functional group toleranceRequires precise pH control
Photocatalytic Coupling2-Aminothiophenol, Boc-piperidineBlue LED, TEMPO, dichloroethaneOne-step, metal-freeLimited precedent for thiazepane systems
Sulfa-Dieckmann Condensationβ-Chloro esters, sulfonamidest-BuOK, DMF, –10°CHigh ring-closure efficiencySteric hindrance with bulky groups

Protective Group Chemistry and Functionalization

The tert-butyl carbamate (Boc) group is critical for protecting the amine during synthesis. In piperazine derivatives, Boc protection is typically achieved using di-tert-butyl dicarbonate under mild conditions. For the target compound, introducing the Boc group early in the synthesis would prevent undesired side reactions during cyclization. Deprotection, if required, could be performed using trifluoroacetic acid (TFA) in dichloromethane.

Challenges and Optimization Opportunities

  • Ring Strain : The seven-membered thiazepane ring may introduce strain, affecting reaction kinetics. Using high-dilution conditions could mitigate premature polymerization.

  • Stereochemistry : The amino group’s position (C6) necessitates regioselective synthesis. Chiral auxiliaries or asymmetric catalysis might be required for enantioselective routes.

  • Scalability : Photocatalytic methods, while efficient, may face scalability issues due to light penetration limitations. Continuous-flow reactors could address this .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazepane derivative with a reduced sulfur atom.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazepane derivatives.

    Substitution: Various substituted thiazepane derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-1,4-thiazepane-4-carboxylate is not well-documented. as a thiazepane derivative, it is likely to interact with biological targets such as enzymes or receptors through its amino and thiazepane functional groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate

  • Molecular Formula : C₁₀H₂₀N₂O₃
  • Key Difference : The sulfur atom in the thiazepane ring is replaced by oxygen, forming a 1,4-oxazepane ring .
  • Implications :
    • Reduced ring strain and altered hydrogen-bonding capacity due to oxygen’s higher electronegativity.
    • Enhanced solubility in polar solvents compared to the thiazepane analogue .

tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

  • Molecular Formula : C₁₀H₂₀N₂O₄S
  • Key Difference : The sulfur atom is oxidized to a sulfone group (1,1-dioxide) .
  • Implications :
    • Increased polarity and molecular weight (264.34 g/mol vs. 232.34 g/mol for the parent compound).
    • Higher predicted density (1.220 g/cm³) and altered pKa (5.87 vs. ~8–9 for the thiazepane) .

tert-Butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride

  • Molecular Formula : C₁₄H₂₁ClN₂O₃
  • Key Difference : Incorporates a benzoxazepine ring (aromatic fused system) and a hydrochloride salt .
  • Improved stability and solubility in aqueous media via hydrochloride salt formation .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Predicted CCS (Ų) [M+H]+ Density (g/cm³) pKa
This compound C₁₀H₂₀N₂O₂S 232.34 153.1 N/A ~8–9*
tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate C₁₀H₂₀N₂O₃ 212.28 ~150† N/A ~7–8*
1,1-Dioxide derivative C₁₀H₂₀N₂O₄S 264.34 155.2 (for [M+Na-2H]-) 1.220 5.87
Benzoxazepine hydrochloride derivative C₁₄H₂₁ClN₂O₃ 300.78 N/A N/A N/A

*Estimated based on functional group chemistry. †Inferred from analogous oxazepane structures.
CCS : Collision Cross Section (ion mobility metric). Data sourced from .

Reactivity and Stability

  • Amino Group Reactivity: The primary amino group in all compounds enables nucleophilic reactions (e.g., acylation, alkylation), making them versatile intermediates .
  • Sulfur Oxidation : The thiazepane’s sulfur can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties and solubility .
  • Boc Deprotection : The tert-butyloxycarbonyl group is acid-labile, allowing selective deprotection under mild acidic conditions .
  • Stability Considerations : Sulfone derivatives exhibit higher thermal stability, while hydrochloride salts enhance hygroscopicity and shelf life .

Commercial Availability

  • This compound: Available via specialty chemical suppliers (e.g., Dayang Chem) at ~$905–$2,397/g, depending on purity .
  • Oxazepane Analogues : Offered by Combi-Blocks and Aaron Chemicals LLC with ≥95% purity .
  • Sulfone Derivative : Listed by ECHEMI suppliers for research use .

Biological Activity

tert-butyl 6-amino-1,4-thiazepane-4-carboxylate (TBTA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₂₀N₂O₄S
  • Molecular Weight : 264.34 g/mol
  • Structural Features : The compound contains a thiazepane ring, a carboxylate group, and a tert-butyl substituent, which are critical for its biological interactions.

The biological activity of TBTA is influenced by its ability to interact with various molecular targets in biological systems. The thiazepane ring and carboxylate group are thought to enhance binding affinity to enzymes or receptors, potentially modulating their activity. The compound may also undergo metabolic transformations that yield active metabolites, contributing to its pharmacological effects.

Antimicrobial Properties

Research indicates that TBTA exhibits antimicrobial activity. Compounds with similar thiazepane structures have been studied for their effectiveness against various pathogens, suggesting that TBTA may possess comparable properties.

Anticancer Activity

TBTA has been evaluated for its antiproliferative effects in cancer cell lines. A study reported that derivatives of thiazepanes showed significant activity against cancer cells, indicating that TBTA could be a promising candidate for further development as an anticancer agent. The specific mechanisms through which TBTA exerts these effects are still under investigation but may involve the inhibition of cell proliferation pathways.

Case Studies and Research Findings

  • Antiproliferative Activity :
    • A study synthesized TBTA and evaluated its antiproliferative activity against various cancer cell lines. Results showed a notable reduction in cell viability at certain concentrations, highlighting its potential as an anticancer agent.
  • Antimicrobial Testing :
    • In vitro testing demonstrated that TBTA exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antimicrobial therapies.
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that TBTA may interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses in treated cells.

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
This compoundThiazepaneContains a tert-butyl group and 1,1-dioxide
tert-butyl 6-amino-1,4-oxazepane-4-carboxylateOxazepaneLacks sulfur; different ring structure
tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylateOxazepaneContains aminomethyl group instead of amino

The table above illustrates the uniqueness of TBTA compared to other compounds with similar structures. Its specific functional groups may confer distinct biological properties worth exploring further.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 6-amino-1,4-thiazepane-4-carboxylate, and how can reproducibility be ensured?

The synthesis typically involves ring-forming reactions, such as cyclization of precursor amines with sulfur-containing electrophiles, followed by Boc (tert-butoxycarbonyl) protection. Key steps include optimizing reaction time, temperature, and solvent polarity. For reproducibility, full characterization (NMR, IR, mass spectrometry) must align with literature data. Yield calculations should account for intermediates and purification losses. Experimental protocols should detail stoichiometry, solvent systems (e.g., DCM or THF), and workup procedures to minimize side reactions .

Q. What safety precautions are critical when handling this compound in the lab?

While specific toxicity data for this compound is limited, general carbamate handling guidelines apply: use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact with dust or solutions. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store at room temperature in airtight containers away from oxidizing agents .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • NMR : 1H^1H NMR should show tert-butyl protons as a singlet (~1.4 ppm), while the thiazepane ring protons appear as multiplet signals (3.0–4.5 ppm). 13C^{13}C NMR confirms the carbonyl (170–175 ppm) and Boc group carbons.
  • IR : Look for N-H stretches (~3350 cm1^{-1}), C=O (1680–1720 cm1^{-1}), and C-S (700–800 cm1^{-1}).
  • Mass Spec : Molecular ion peaks should match the molecular weight (e.g., 244.3 g/mol for C10_{10}H20_{20}N2_{2}O2_{2}S) with fragmentation patterns consistent with the Boc group and thiazepane ring .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved during structural validation?

Contradictions may arise from conformational flexibility or impurities. Use variable-temperature NMR to assess dynamic effects or employ 2D techniques (COSY, HSQC) to assign overlapping signals. Cross-validate with X-ray crystallography (if crystalline) or computational modeling (DFT for optimized geometry and NMR chemical shift prediction) .

Q. What strategies are effective for introducing functional groups to the thiazepane core without ring degradation?

  • Substitution : Replace the amino group via diazotization or nucleophilic substitution under mild conditions (e.g., DMF, 50°C).
  • Reduction : Catalytic hydrogenation (H2_2/Pd-C) can reduce nitro intermediates to amines without affecting the Boc group.
  • Cross-coupling : Suzuki-Miyaura reactions on halogenated derivatives require careful ligand selection (e.g., Pd(PPh3_3)4_4) to preserve ring integrity .

Q. How can researchers address low yields in the final cyclization step of the thiazepane ring?

Low yields often stem from competing polymerization or incomplete ring closure. Mitigate by:

  • Using high-dilution conditions to favor intramolecular reactions.
  • Adding templating agents (e.g., metal ions) to pre-organize reactants.
  • Screening catalysts (e.g., p-TsOH for acid-mediated cyclization) .

Q. What methodologies are suitable for evaluating the biological activity of this compound derivatives?

  • In vitro assays : Screen for antimicrobial activity via broth microdilution (MIC determination) or anticancer potential using MTT assays on cancer cell lines.
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing Boc with other protecting groups) and compare bioactivity trends.
  • Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina, guided by the compound’s 3D structure .

Methodological Notes

  • Synthesis Optimization : Kinetic studies (e.g., monitoring by TLC/HPLC) help identify rate-limiting steps.
  • Data Interpretation : Use principal component analysis (PCA) to correlate spectral data with structural variations.
  • Safety Compliance : Regularly update risk assessments using SDS templates from authoritative sources .

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